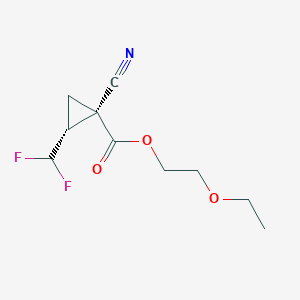
Trans-2-ethoxyethyl 1-cyano-2-(difluoromethyl)cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-ethoxyethyl 1-cyano-2-(difluoromethyl)cyclopropanecarboxylate is a synthetic organic compound characterized by its unique cyclopropane ring structure, which includes both cyano and difluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-ethoxyethyl 1-cyano-2-(difluoromethyl)cyclopropanecarboxylate typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using reagents like diazo compounds and transition metal catalysts.
Introduction of the Difluoromethyl Group: Difluoromethylation can be achieved using reagents such as difluorocarbene precursors under basic or neutral conditions.
Addition of the Cyano Group: The cyano group is usually introduced via nucleophilic substitution reactions.
Esterification: The final step involves esterification to attach the ethoxyethyl group, typically using ethyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trans-2-ethoxyethyl 1-cyano-2-(difluoromethyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the cyano or ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Trans-2-ethoxyethyl 1-cyano-2-(difluoromethyl)cyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism by which Trans-2-ethoxyethyl 1-cyano-2-(difluoromethyl)cyclopropanecarboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The difluoromethyl group can enhance binding affinity and selectivity for certain biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Trans-2-ethoxyethyl 1-cyano-2-(difluoromethyl)cyclopropanecarboxylate is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both cyano and difluoromethyl groups in a cyclopropane ring is relatively rare, making this compound a valuable subject for research and development.
Propriétés
Formule moléculaire |
C10H13F2NO3 |
|---|---|
Poids moléculaire |
233.21 g/mol |
Nom IUPAC |
2-ethoxyethyl (1R,2R)-1-cyano-2-(difluoromethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H13F2NO3/c1-2-15-3-4-16-9(14)10(6-13)5-7(10)8(11)12/h7-8H,2-5H2,1H3/t7-,10-/m0/s1 |
Clé InChI |
NINSZURJVZCZEQ-XVKPBYJWSA-N |
SMILES isomérique |
CCOCCOC(=O)[C@@]1(C[C@H]1C(F)F)C#N |
SMILES canonique |
CCOCCOC(=O)C1(CC1C(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















